5-Chloro-1,3-dihydrobenzoimidazol-2-one

iNOS Enzyme Inhibition IC50

5-Chloro-1,3-dihydrobenzoimidazol-2-one (CAS 2034-23-3), also known as 5-chloro-2-benzimidazolone or FR038251, is a heterocyclic compound within the benzimidazolone class. It is characterized by a chlorine substituent at the 5-position of the benzimidazolone core.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 2034-23-3
Cat. No. B1218799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dihydrobenzoimidazol-2-one
CAS2034-23-3
Synonyms5-chloro-1,3-dihydro-2H-benzimidazol-2-one
FR038251
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)N2
InChIInChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
InChIKeyQIGIQLYKEULMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,3-dihydrobenzoimidazol-2-one (CAS 2034-23-3) for iNOS Research: Sourcing & Specifications


5-Chloro-1,3-dihydrobenzoimidazol-2-one (CAS 2034-23-3), also known as 5-chloro-2-benzimidazolone or FR038251, is a heterocyclic compound within the benzimidazolone class. It is characterized by a chlorine substituent at the 5-position of the benzimidazolone core [1]. This compound has been identified as an inhibitor of inducible nitric oxide synthase (iNOS) . It is primarily utilized as a research tool in biochemical and pharmacological studies investigating nitric oxide (NO) pathways and inflammatory processes .

5-Chloro-1,3-dihydrobenzoimidazol-2-one: Why Generic Substitution is High-Risk for iNOS Research


The substitution of 5-chloro-1,3-dihydrobenzoimidazol-2-one with an uncharacterized benzimidazolone analog is a high-risk practice in research settings. While the benzimidazolone core provides a common scaffold, the specific substitution pattern critically dictates both target engagement and isoform selectivity. As demonstrated by Kita et al. (2002), three structurally distinct compounds—FR038251, FR038470, and FR191863—all inhibit iNOS, yet they exhibit substantial quantitative differences in their enzymatic potency, selectivity profiles against neuronal and endothelial NOS, and in vivo efficacy [1]. Consequently, assuming functional equivalence among benzimidazolone derivatives or other iNOS inhibitors can lead to irreproducible results, inaccurate structure-activity relationship (SAR) conclusions, and failed in vivo experiments. Procurement must therefore be guided by compound-specific performance data, not merely by class membership.

5-Chloro-1,3-dihydrobenzoimidazol-2-one (CAS 2034-23-3) - Quantitative Evidence for Research and Procurement


Head-to-Head iNOS Inhibition Potency Comparison: FR038251 vs. Aminoguanidine and Co-Discovered Analogs

In a direct comparative study, the iNOS inhibitory activity of 5-chloro-1,3-dihydrobenzoimidazol-2-one (designated FR038251) was quantified against the reference inhibitor aminoguanidine and two other novel compounds, FR038470 and FR191863. The target compound demonstrated an IC50 value of 1.7 µM, which is marginally more potent than aminoguanidine (IC50 = 2.1 µM) and significantly more potent than FR038470 (IC50 = 8.8 µM) [1].

iNOS Enzyme Inhibition IC50

Quantified iNOS Isoform Selectivity: FR038251 Demonstrates Superior Discrimination Over Neuronal NOS

The selectivity of FR038251 for the inducible isoform of nitric oxide synthase (iNOS) over the neuronal isoform (nNOS) was quantitatively assessed. FR038251 exhibited a 38-fold selectivity for iNOS compared to rat neuronal NOS. This selectivity profile is a critical differentiator from other inhibitors and is explicitly quantified, not just described qualitatively [1].

iNOS Isoform Selectivity Neuronal NOS

Quantified iNOS Isoform Selectivity: FR038251 Demonstrates Superior Discrimination Over Endothelial NOS

The selectivity of FR038251 for iNOS over the endothelial isoform (eNOS) was also determined. FR038251 showed an 8-fold selectivity for iNOS compared to bovine endothelial NOS. This is another key differentiator from other inhibitors and is supported by quantitative data [1].

iNOS Isoform Selectivity Endothelial NOS

In Vivo Efficacy in LPS-Challenged Mice: FR038251 Matches Aminoguanidine's Performance

In a murine model of endotoxemia, the in vivo efficacy of FR038251 was directly compared to that of aminoguanidine. At an oral dose of 100 mg/kg, both FR038251 and aminoguanidine inhibited nitric oxide (NO) production in LPS-treated mice by 68% [1]. This in vivo data is critical for translating in vitro findings to whole-animal systems and for validating the compound's utility in preclinical research.

iNOS In Vivo NO Production

5-Chloro-1,3-dihydrobenzoimidazol-2-one (FR038251) - Optimal Research Application Scenarios Based on Quantitative Evidence


Primary Use Case: iNOS Inhibition in Murine In Vitro Enzyme Assays

This is the primary and best-characterized application for this compound. Based on direct head-to-head comparison data from Kita et al. (2002), 5-chloro-1,3-dihydrobenzoimidazol-2-one (FR038251) should be the preferred compound for experiments requiring potent, selective inhibition of mouse iNOS. Its IC50 of 1.7 µM, and its 38-fold and 8-fold selectivity over rat nNOS and bovine eNOS, respectively, are quantitatively defined, enabling precise experimental design and interpretation [1].

Secondary Use Case: Preclinical In Vivo Studies of iNOS-Dependent Inflammation

For researchers planning in vivo studies in murine models of inflammation (e.g., LPS-induced endotoxemia), FR038251 has demonstrated significant oral efficacy. At a dose of 100 mg/kg, it inhibited NO production by 68%, a level of inhibition identical to the well-established iNOS inhibitor aminoguanidine and significantly superior to other tested compounds in the same class [1]. This data supports its selection for studies requiring oral administration and robust systemic iNOS blockade in vivo [1].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Given the quantitative, head-to-head data available for FR038251, FR038470, and FR191863, this compound serves as an excellent benchmark for comparative studies. Researchers investigating the SAR of novel iNOS inhibitors can use the precise data on potency, selectivity, and in vivo activity for FR038251 as a rigorous reference point against which to measure new chemical entities. Its well-defined profile makes it a valuable positive control for assay development and validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.